5'-S-(4-Aminophenyl)-5'-thioadenosine

Übersicht

Beschreibung

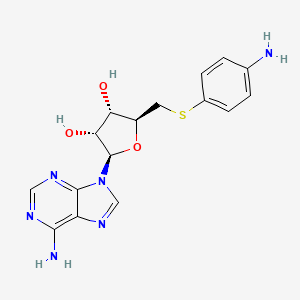

5'-S-(4-Aminophenyl)-5'-thioadenosine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally similar to adenosine, a naturally occurring nucleoside, but with a sulfur atom replacing the oxygen atom at the 5' position and an amino group attached to the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine typically involves the following steps:

Starting Materials: The synthesis begins with adenosine as the starting material.

Sulfurization: The oxygen atom at the 5' position of adenosine is replaced with a sulfur atom through a sulfurization reaction.

Amination: The phenyl ring is then modified by introducing an amino group at the 4-position, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process also involves purification steps to remove any impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5'-S-(4-Aminophenyl)-5'-thioadenosine can undergo various chemical reactions, including:

Oxidation: The amino group on the phenyl ring can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The sulfur atom at the 5' position can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron powder and hydrogen gas (H2).

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5'-S-(4-Nitrophenyl)-5'-thioadenosine.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chemoprotection in Cancer Therapy

- Reducing Fluorouracil Toxicity: m-APTA has demonstrated the ability to protect normal tissues from the toxic effects of 5-FU, a common chemotherapeutic agent . This is particularly relevant in methylthioadenosine phosphorylase (MTAP)-intact cells . MTAP is an enzyme that plays a role in purine metabolism .

- Selective Protection Mechanism: m-APTA can be converted to adenine by MTAP, which is essential for its protective mechanism . This conversion allows m-APTA to protect MTAP-intact/normal tissues from 5-FU toxicity without interfering with the drug's efficacy on MTAP-deficient cancers .

- Avoiding Hypothermia: Unlike S-methyl-5’-thioadenosine (MTA), another compound with similar chemoprotective properties, m-APTA does not induce hypothermia at effective doses, making it a potentially safer alternative .

- Interaction with Adenosine Receptors: In silico docking studies suggest that m-APTA interacts inefficiently with the adenosine A1 receptor (A1R), which may explain its superior safety profile compared to MTA .

Combination Therapies

- m-APTA is being investigated for use in combination therapies to treat methylthioadenosine phosphorylase deficient cells . The strategy is to reduce NBA toxicity on normal tissues while maintaining the efficacy of NBAs on MTAP-deficient cancers .

Preclinical Studies

- In vivo Studies: Animal studies have shown that m-APTA selectively protects mice from 5-FU-induced toxicity, such as anemia, without compromising the drug's effectiveness against MTAP-deficient bladder cancers .

Tables

While the provided documents do not include comprehensive data tables or well-documented case studies on this compound, data is available from similar studies.

Table 1: Hydrogel Applications in Biomedicine

Table 2: Comparison of MTA and m-APTA

| Feature | MTA | m-APTA |

|---|---|---|

| Chemoprotective Agent | Yes | Yes |

| Induces Hypothermia | Yes | No |

| MTAP Substrate | Yes | Yes |

| A1R Interaction | Efficient | Inefficient |

| Clinical Potential | Limited by side effects | Improved due to reduced side effects |

| Toxicity Reduction | Reduces toxicity of NBA drugs on normal tissues | Selectively reduces NBA toxicity on normal tissues |

| Efficacy on MTAP-deficient cancers | Maintains efficacy of NBAs on MTAP-deficient cancers | Does not interfere with the drug efficacy on MTAP-deficient cancers |

Wirkmechanismus

The mechanism by which 5'-S-(4-Aminophenyl)-5'-thioadenosine exerts its effects involves its interaction with cellular enzymes and nucleic acids. The sulfur atom at the 5' position can mimic the natural nucleoside adenosine, allowing the compound to be incorporated into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects.

Molecular Targets and Pathways:

Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.

Pathways: It can interfere with signaling pathways that rely on adenosine receptors, affecting cellular functions such as cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

5'-S-(4-Nitrophenyl)-5'-thioadenosine

5'-S-(4-Methoxyphenyl)-5'-thioadenosine

5'-S-(4-Hydroxyphenyl)-5'-thioadenosine

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

5'-S-(4-Aminophenyl)-5'-thioadenosine (also known as 5'-S-(4-aminophenyl)thioadenosine or APTA) is a modified nucleoside that has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities that are crucial for its role in cellular processes and therapeutic strategies.

Chemical Structure and Properties

The chemical formula of this compound is C14H16N4O3S, with a molecular weight of approximately 316.37 g/mol. The structure consists of an adenosine core modified with a thioether linkage to a para-aminophenyl group, which influences its biological interactions.

This compound functions primarily through its interaction with adenosine receptors and other cellular targets. It is hypothesized to modulate intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinases, which are essential for various cellular responses including proliferation, differentiation, and apoptosis.

1. Antitumor Activity

Research indicates that APTA exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| K562 (Leukemia) | 15.2 | Cell cycle arrest |

2. Anti-inflammatory Effects

APTA has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Animal models of arthritis have demonstrated that APTA treatment can significantly reduce joint swelling and pain.

3. Neuroprotective Properties

Studies have suggested that APTA may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Antitumor Efficacy in Breast Cancer

In a controlled study, MCF-7 cells treated with varying concentrations of APTA exhibited a dose-dependent reduction in viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic events.

Case Study 2: In Vivo Inflammation Model

In a rat model of induced arthritis, administration of APTA led to a marked decrease in paw edema compared to the control group. Histological examination revealed reduced infiltration of inflammatory cells in joint tissues.

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZJXVCXAWLROV-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733589 | |

| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86072-46-0 | |

| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.